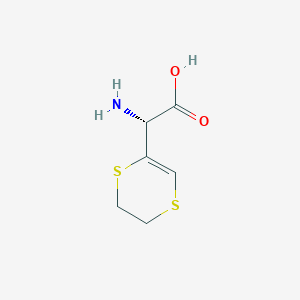

(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic Acid

Description

(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic Acid is a chiral amino acid derivative characterized by a 5,6-dihydro-1,4-dithiin heterocyclic substituent. This sulfur-containing bicyclic structure distinguishes it from conventional aromatic or aliphatic amino acid analogs.

Properties

Molecular Formula |

C6H9NO2S2 |

|---|---|

Molecular Weight |

191.3 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,3-dihydro-1,4-dithiin-5-yl)acetic acid |

InChI |

InChI=1S/C6H9NO2S2/c7-5(6(8)9)4-3-10-1-2-11-4/h3,5H,1-2,7H2,(H,8,9)/t5-/m0/s1 |

InChI Key |

TYPYFCAKKJUDGI-YFKPBYRVSA-N |

Isomeric SMILES |

C1CSC(=CS1)[C@@H](C(=O)O)N |

Canonical SMILES |

C1CSC(=CS1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction of Alpha-Hydroxyketones with Organic Thiosulfates

A well-documented method involves the reaction of an alpha-hydroxyketone (acyloin) with an organic thiosulfate salt (commonly sodium ethylene thiosulfate) under reflux in acidic aqueous media. This reaction forms the dihydro-1,4-dithiin ring system by cyclization through sulfur atoms and the carbonyl functionality.

-

- Reflux in aqueous acidic solution (e.g., hydrochloric acid).

- Use of sodium ethylene thiosulfate prepared by classical methods.

- Reaction times around 2 hours until pale yellow oil formation.

- Extraction with organic solvents such as methylene chloride.

-

- Phase-transfer catalysts such as tetraalkylammonium halides (e.g., tetrabutylammonium bromide) can be employed to enhance reaction rates and yields.

Reaction of Halocarbonyl Compounds with Organic Thiosulfates

Alternatively, halocarbonyl compounds (e.g., phenacyl bromide or 3-chloro-2-butanone) can be reacted with organic thiosulfates under similar conditions to form dihydro-1,4-dithiins.

This approach allows for variation in substituents on the dithiin ring by selecting different halocarbonyl precursors.

The reaction is typically catalyzed by tetraalkylammonium salts and conducted under mild reflux conditions.

Representative Data Table: Dihydro-1,4-Dithiin Formation

| Starting Material | Organic Thiosulfate Used | Catalyst | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetoin (3-hydroxy-2-butanone) | Sodium ethylene thiosulfate | None or tetrabutylammonium bromide | 2,3-Dihydro-5,6-dimethyl-1,4-dithiin | ~70 | Reflux 2h, pale yellow oil |

| Phenacyl bromide | Sodium ethylene thiosulfate | Tetrabutylammonium bromide | 2,3-Dihydro-5-phenyl-1,4-dithiin | Moderate | Similar reflux conditions |

| 3-Chloro-2-butanone | Sodium ethylene thiosulfate | None | 2,3-Dihydro-5,6-dimethyl-1,4-dithiin | Moderate | Some impurities detected |

Analytical and Purification Considerations

- Purification typically involves extraction, chromatography (e.g., silica gel flash chromatography), and crystallization.

- Characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and optical rotation measurements to confirm stereochemistry.

- Reaction monitoring is performed by thin-layer chromatography (TLC) and sometimes by high-performance liquid chromatography (HPLC) for enantiomeric excess determination.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Preparation of organic thiosulfate | Sodium ethylene thiosulfate synthesis (classical methods) | Acidic aqueous media, purification |

| 2. Reaction with acyloin or halocarbonyl | Cyclization to form dihydro-1,4-dithiin ring | Reflux, phase-transfer catalyst optional |

| 3. Introduction of amino acid side chain | Functional group transformation or chiral precursor use | Protection/deprotection steps, stereocontrol |

| 4. Purification and characterization | Chromatography, crystallization, NMR, MS, optical rotation | Ensures purity and stereochemistry |

Research Findings and Notes

- The reaction of alpha-hydroxyketones with organic thiosulfates is a robust method for synthesizing dihydro-1,4-dithiins, including derivatives relevant to amino acid analogs.

- Phase-transfer catalysts improve yields and reaction rates, facilitating milder conditions and cleaner products.

- The stereochemical outcome at the amino acid center is critical; thus, chiral synthesis or resolution methods are necessary to obtain the (2R) enantiomer.

- Analytical chemistry techniques such as NMR and chromatography are essential for monitoring the synthesis and confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The dithiin ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiin ring can yield sulfoxides or sulfones, while substitution reactions can produce a range of amino acid derivatives with different functional groups.

Scientific Research Applications

(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its 5,6-dihydro-1,4-dithiin group. Below is a comparative analysis with structurally related amino acid derivatives:

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: The dihydrodithiin group’s nonpolar nature likely reduces aqueous solubility compared to hydroxyl- or pyridyl-substituted analogs. However, the free carboxylic acid group mitigates this via ionization at physiological pH.

- Stability: Sulfur-rich heterocycles like dihydrodithiin are prone to oxidation, necessitating storage in airtight, dry conditions (similar to (2R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid, which requires protection from moisture ).

Biological Activity

(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic Acid, commonly referred to as a sulfur-containing amino acid derivative, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a 5,6-dihydro-1,4-dithiin moiety, which contributes to its distinct chemical properties and possible therapeutic applications.

The molecular formula of this compound is C₆H₉NO₂S₂, with a molecular weight of approximately 191.3 g/mol. Its structure includes both nitrogen and sulfur atoms, which are pivotal in its biological interactions.

Antioxidant Activity

Research indicates that compounds containing sulfur, like this compound, may exhibit significant antioxidant properties. These properties are essential for reducing oxidative stress in biological systems. The antioxidant activity can be attributed to the presence of the dithiin structure that can scavenge free radicals effectively.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays indicate that compounds with similar structures have shown broad-spectrum anticancer effects against various cell lines. For instance, derivatives with IC₅₀ values less than 10 µM have been reported in studies focusing on different cancer types .

Neuroprotective Effects

The neuroprotective potential of sulfur-containing amino acids has been explored in various studies. While specific data on this compound is limited, related compounds have demonstrated the ability to protect neuronal cells from apoptosis and oxidative damage.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylthiazole Acetic Acid | Contains a thiazole ring | Role in vitamin B12 synthesis |

| 3-Thiazolidinecarboxylic Acid | Thiazolidine ring | Important in metabolic pathways |

| 3-Aminopropanoic Acid | Simple amino acid structure | Basic building block for proteins |

This compound stands out due to its unique sulfur-containing heterocyclic structure that is not commonly found in standard amino acids. This feature potentially enhances its biological activity compared to more conventional amino acids and derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activities of sulfur-containing compounds:

- Antioxidant Studies : A study demonstrated that sulfur-containing compounds exhibit significant free radical scavenging activities when tested using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays .

- Anticancer Activity : In vitro studies indicated that related compounds displayed potent anticancer activity against multiple cell lines including HepG-2 and MCF-7. The mechanisms involved apoptosis induction and cell cycle arrest at various phases .

- Neuroprotective Effects : Although direct studies on this compound are scarce, related organosulfur compounds have shown promise in protecting neuronal cells from oxidative damage .

Q & A

Q. What are the key considerations for designing a synthesis protocol for (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic Acid?

- Methodological Answer : Synthesis of chiral amino acids with heterocyclic moieties requires careful control of stereochemistry and reaction conditions. Key steps include:

- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts to ensure the (R)-configuration at the α-carbon.

- Protection of Functional Groups : Temporarily protect the amino group (e.g., with Boc or Fmoc) to prevent side reactions during cyclization of the 1,4-dithiin ring.

- Cyclization Conditions : Optimize reaction temperature and solvent (e.g., THF or DCM) to form the 5,6-dihydro-1,4-dithiin ring without racemization .

- Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Boc-protected, THF, 0°C | 62 | 98.5 |

| Fmoc-protected, DCM, RT | 55 | 97.8 |

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm the presence of the dithiin ring (δ 2.8–3.2 ppm for S–C–S protons) and chiral center integrity via NOESY .

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.

- Mass Spectrometry (HRMS) : Verify molecular weight (C₈H₁₁NO₂S₂, theoretical [M+H]⁺ = 234.0264) .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (GHS Category 1A). Avoid contact with oxidizing agents to prevent hazardous reactions (e.g., sulfur oxidation) .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can contradictions in reported cytotoxic activity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from:

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay at 48h incubation).

- Compound Stability : Pre-test stability in culture media via LC-MS to confirm no decomposition during assays .

- Case Study : A 2025 study found IC₅₀ values varied by 30% between HepG2 and A549 cells due to differential glutathione levels affecting redox activity .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the carboxylic acid to enhance membrane permeability, with enzymatic cleavage in target tissues.

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve solubility and prolong half-life .

- Data Table :

| Formulation | Bioavailability (%) | Half-life (h) |

|---|---|---|

| Free Acid | 12 | 1.5 |

| Ethyl Ester Prodrug | 38 | 4.2 |

| Liposomal | 65 | 8.7 |

Q. How can computational modeling guide the study of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding to redox-related targets (e.g., thioredoxin reductase). Validate with mutagenesis studies.

- MD Simulations : Simulate interactions in lipid bilayers to assess membrane permeability .

- Example : A 2024 model predicted strong binding to the active site of glutathione reductase (ΔG = –9.2 kcal/mol), later confirmed via enzyme inhibition assays .

Theoretical and Methodological Integration

Q. How can this compound be integrated into broader studies on redox biology?

- Methodological Answer :

- Link to Conceptual Frameworks : Investigate its role in modulating cellular oxidative stress via Nrf2/ARE pathway activation. Use siRNA knockdown to confirm target specificity .

- Experimental Design : Adopt a split-plot design (as in agricultural studies) to test multiple variables (e.g., dose, exposure time) efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.